5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
271598-41-5 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
5-trimethylsilyloxyhex-3-yn-2-ol |
InChI |
InChI=1S/C9H18O2Si/c1-8(10)6-7-9(2)11-12(3,4)5/h8-10H,1-5H3 |
InChI Key |
NXTZHLVWQYPPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)O[Si](C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol and Its Stereoisomers
Direct Synthetic Routes to 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol
The most direct approaches to propargylic alcohols like this compound involve the coupling of two key fragments: an acetylide and a carbonyl compound. This can be achieved through a sequence of alkyne functionalization and carbonyl addition.
Alkyne Terminal Functionalization Strategies
The synthesis of the target molecule logically begins with a terminal alkyne. A common and efficient strategy involves the deprotonation of a suitable alkyne with a strong base to form a potent nucleophile, the acetylide. For a molecule like 4-(trimethylsilyl)-3-butyn-2-ol, a straightforward route involves the deprotonation of trimethylsilylacetylene (B32187) using strong bases such as butyllithium (B86547) (BuLi) or a Grignard reagent. nih.gov This generates a lithium or magnesium acetylide, which is highly reactive towards electrophiles like aldehydes.
Alternatively, one could start with the parent alcohol, 3-butyn-2-ol. Deprotonation of the terminal alkyne followed by quenching the resulting acetylide with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) would furnish the desired silylated alkyne. nih.gov This method protects the alkyne terminus and sets the stage for further transformations if needed.
Carbonyl Addition Reactions for Alcohol Formation
The cornerstone of this synthesis is the nucleophilic addition of an acetylide to a carbonyl group, which forms the secondary alcohol moiety. rsc.org In the synthesis of the analogue 4-(trimethylsilyl)-3-butyn-2-ol, the lithium salt of trimethylsilylacetylene is added to acetaldehyde. nih.gov This reaction, typically conducted at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), results in the formation of the target propargylic alcohol upon aqueous workup. The carbonyl carbon is an excellent electrophile, readily attacked by the nucleophilic acetylide, leading to the formation of a new carbon-carbon bond and the characteristic alcohol functional group. rsc.org
| Reactants | Reagents | Conditions | Product | Ref |
| Trimethylsilylacetylene, Acetaldehyde | n-Butyllithium (n-BuLi) | THF, -78 °C to rt | 4-(Trimethylsilyl)-3-butyn-2-ol | nih.gov |
| 3-Butyn-2-ol | Base, Trimethylsilyl chloride (TMSCl) | - | 4-(Trimethylsilyl)-3-butyn-2-ol | nih.gov |
Installation and Manipulation of the Trimethylsilyl Protecting Group
The trimethylsilyl (TMS) group serves as a crucial protecting group in organic synthesis, particularly for alcohols and terminal alkynes. orgsyn.org Its installation prevents the acidic proton of an alcohol or alkyne from interfering with subsequent base-mediated reactions. nih.gov
Installation: The TMS group is typically introduced by reacting an alcohol with a silylating agent in the presence of a base. orgsyn.org Common reagents for this transformation include trimethylsilyl chloride (TMSCl) combined with a base like triethylamine (B128534) or imidazole, or more reactive agents like bis(trimethylsilyl)acetamide (BSA). orgsyn.orgprepchem.com For instance, hexan-1-ol can be converted to hexanoxytrimethylsilane by reacting it with TMSCl and a suitable base. prepchem.com
Manipulation and Cleavage: The TMS group is valued for its stability under many reaction conditions while being readily removable when desired. Deprotection is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally high strength of the silicon-fluorine bond. nih.gov Acidic conditions can also be employed to cleave silyl (B83357) ethers. orgsyn.org This facile removal allows for the unmasking of the alcohol at a later synthetic stage. In some contexts, the TMS group on an alkyne can be removed under basic conditions after it has served its purpose of directing reactivity. nih.gov
Stereoselective Synthesis of this compound
Creating a specific stereoisomer of the target molecule requires the use of asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms at the newly formed chiral center (the secondary alcohol).
Chiral Catalyst-Mediated Approaches
A powerful strategy for achieving enantioselectivity is the use of chiral catalysts. In the context of synthesizing chiral propargylic alcohols, this often involves the addition of an alkyne to an aldehyde in the presence of a chiral metal complex or organocatalyst. For the synthesis of non-racemic 4-(trimethylsilyl)-3-butyn-2-ol, methods include the asymmetric addition of organozinc reagents to aldehydes, promoted by chiral ligands like TADDOL (α,α,α',α'-tetraaryl-2,2-disubstituted-1,3-dioxolane-4,5-dimethanolate). nih.gov Asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, using chiral reducing agents or enzymatic methods with alcohol dehydrogenases, is also a highly effective approach to obtain the enantioenriched alcohol. nih.govnih.gov
| Substrate | Reagent/Catalyst | Outcome | Ref |
| 4-(Trimethylsilyl)-3-butyn-2-one | Immobilized Candida parapsilosis cells | (S)-4-(Trimethylsilyl)-3-butyn-2-ol | nih.gov |
| 4-(Trimethylsilyl)-3-butyn-2-one | Immobilized Acetobacter sp. CCTCC M209061 | (R)-4-(Trimethylsilyl)-3-butyn-2-ol | nih.gov |
| Acetaldehyde | Dimethylzinc, Ti-TADDOLate catalyst | Non-racemic 4-(Trimethylsilyl)-3-butyn-2-ol | nih.gov |
Diastereoselective Transformations Utilizing Existing Chirality
When a molecule already contains one or more chiral centers, new stereocenters can often be introduced with a high degree of selectivity. This principle, known as diastereoselective synthesis, relies on the existing chiral information within the substrate to influence the stereochemical outcome of a reaction. For instance, in the synthesis of complex molecules containing silyloxy groups, the alkylation of a chiral proline derivative bearing a silyloxy group proceeds with high diastereoselectivity, guided by the stereocenter already present in the proline ring. rsc.org Similarly, Diels-Alder reactions involving chiral 1-alkylthio-3-silyloxybutadienes can produce cycloadducts with high endo-selectivity, demonstrating how a silyloxy-containing fragment can participate in stereocontrolled ring-forming reactions. nih.gov While direct examples for the target molecule are scarce, these principles would apply if a chiral starting material were used, where the existing stereocenter would direct the approach of the nucleophile to the carbonyl, favoring the formation of one diastereomer over the other.
Chiral Auxiliary-Based Synthetic Strategies
The asymmetric synthesis of propargylic alcohols, including this compound, can be effectively achieved using chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. organic-chemistry.org
One of the most common strategies for the asymmetric synthesis of propargylic alcohols involves the addition of terminal alkynes to aldehydes, mediated by a chiral ligand which acts as a chiral auxiliary. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 1-(trimethylsilyl)oxy-prop-1-yne with acetaldehyde.
A widely used and commercially available chiral auxiliary for this transformation is (1R,2S)-(-)-N-methylephedrine . organic-chemistry.org In a typical procedure, a zinc salt such as zinc triflate (Zn(OTf)₂) is used to generate a zinc acetylide from the terminal alkyne. The chiral N-methylephedrine then coordinates to the zinc, creating a chiral environment that directs the nucleophilic attack of the acetylide onto the aldehyde. This approach often provides high yields and excellent enantioselectivities. The reaction can be performed in solvents like toluene (B28343) and is known to be tolerant of some moisture. organic-chemistry.org
The general scheme for this chiral auxiliary-mediated synthesis is as follows:
Formation of the Zinc Acetylide: The terminal alkyne, 1-(trimethylsilyl)oxy-prop-1-yne, reacts with a zinc source, such as diethylzinc (B1219324) (Et₂Zn) or Zn(OTf)₂, to form the corresponding zinc acetylide.
Chiral Complex Formation: The chiral auxiliary, for instance, N-methylephedrine, coordinates to the zinc acetylide, forming a chiral complex.
Asymmetric Addition: The chiral complex then reacts with acetaldehyde. The stereochemistry of the resulting propargyl alcohol is dictated by the facial selectivity imposed by the chiral auxiliary.
Removal of the Auxiliary: After the reaction, the chiral auxiliary can be separated from the product during workup.
The choice of the chiral auxiliary is crucial for achieving high stereoselectivity. Besides N-methylephedrine, other chiral ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives have also been successfully employed in the asymmetric addition of alkynylzinc reagents to aldehydes, leading to chiral propargylic alcohols with high enantiomeric excess. organic-chemistry.org
| Chiral Auxiliary | Typical Reagents | Key Features |
| (1R,2S)-(-)-N-Methylephedrine | Zn(OTf)₂, Et₃N | Commercially available, good enantioselectivity, tolerant to moisture. organic-chemistry.org |
| BINOL Derivatives | Ti(OiPr)₄, Et₂Zn | High enantioselectivity for a broad range of substrates. organic-chemistry.org |
| (S)-(-)-1-Phenylethylamine | - | A foundational chiral amine for asymmetric synthesis. |
| (1S,2S)-(+)-Pseudoephedrine | - | A diastereomer of ephedrine (B3423809) also used as a chiral auxiliary. |
Advanced Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound can be accomplished through various advanced organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired outcomes.
Mechanistic Investigations of Organometallic Coupling Reactions (e.g., Sonogashira variants)
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of a precursor to this compound, a Sonogashira coupling could involve the reaction of a vinyl halide with (trimethylsilyl)acetylene, followed by further functionalization.
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl halide (e.g., vinyl bromide) to form a Pd(II) complex.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.
Copper Cycle:
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.
Deprotonation: A base, typically an amine like triethylamine, deprotonates the alkyne, forming the copper(I) acetylide. wikipedia.org
Copper-free Sonogashira variants have also been developed to avoid the use of toxic copper salts and the formation of alkyne homocoupling byproducts. rsc.org In these systems, the base is believed to play a more direct role in the deprotonation of the alkyne, and the transmetalation step may proceed through a different pathway.
Detailed Studies of Organozinc Chemistry in Alkylation Processes
Organozinc reagents are valuable in the synthesis of propargyl alcohols due to their high functional group tolerance and moderate reactivity. uni-muenchen.de The addition of an alkynylzinc reagent to an aldehyde is a key step in many synthetic routes to this compound.
The mechanism of organozinc addition to aldehydes, particularly in the presence of chiral ligands, has been a subject of detailed investigation. The formation of the organozinc reagent can be achieved by the reaction of a terminal alkyne with a dialkylzinc compound, such as diethylzinc (Et₂Zn), or by direct insertion of zinc metal into an organohalide. nih.govresearchgate.net The use of activating agents like trimethylsilyl chloride (TMSCl) or lithium chloride can facilitate the formation of the organozinc reagent from zinc metal by removing oxide layers and aiding in the solubilization of the organozinc species. nih.gov
In the asymmetric addition of alkynylzinc reagents to aldehydes catalyzed by chiral amino alcohols like N-methylephedrine, a widely accepted model involves the formation of a dimeric zinc complex. The chiral ligand and the alkynyl group are bound to the zinc centers. The aldehyde then coordinates to one of the zinc atoms, and the alkynyl group is transferred intramolecularly to the carbonyl carbon. The stereochemical outcome is determined by the specific geometry of this transition state, which is influenced by the chirality of the ligand.
Insights into Cascade and Multicomponent Reaction Pathways
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. Multicomponent reactions (MCRs) are a type of cascade reaction where three or more reactants combine in a single operation. These approaches offer significant advantages in terms of efficiency and atom economy. csic.es
The synthesis of propargylic alcohols can be achieved through multicomponent strategies. For instance, a one-pot reaction involving an aldehyde, an amine, and a terminal alkyne (A³ coupling) can lead to propargylamines. csic.es While not directly yielding the target alcohol, related multicomponent strategies can be envisioned for its synthesis.
A potential cascade pathway to a derivative of this compound could involve a Sonogashira coupling followed by an in-situ isomerization or cyclization. For example, coupling a suitably substituted vinyl halide with a terminal alkyne can be followed by a base-catalyzed isomerization of the resulting propargyl alcohol to an enone. organic-chemistry.org While this specific example leads to a different product class, it illustrates the potential for designing cascade sequences involving the core structural elements of the target molecule.
Comparison of Synthetic Efficiency and Green Chemistry Principles in Compound Preparation
The choice of a synthetic route is increasingly guided not only by its efficiency in terms of chemical yield but also by its adherence to the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes. Key metrics for evaluating the "greenness" of a reaction include atom economy, E-factor (environmental factor), and reaction mass efficiency (RME). researchgate.net
| Synthetic Method | Advantages | Disadvantages | Green Chemistry Considerations |
| Chiral Auxiliary-Based Synthesis | High enantioselectivity, well-established methods. organic-chemistry.org | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal. | Lower atom economy due to the auxiliary. The recyclability of the auxiliary is a key factor. nih.gov |
| Organometallic Coupling (Sonogashira) | Forms C-C bonds efficiently, mild reaction conditions. organic-chemistry.org | Often requires a toxic copper co-catalyst, potential for alkyne homocoupling. rsc.org | Copper-free variants improve the green profile. Use of water as a solvent is a sustainable alternative. rsc.orgrsc.org |
| Organozinc Addition | High functional group tolerance, milder than Grignard reagents. uni-muenchen.de | Can require stoichiometric amounts of the organozinc reagent. | The generation of the organozinc reagent can involve the use of metals and activating agents. nih.gov |
| Cascade/Multicomponent Reactions | High atom and step economy, reduced waste generation. csic.es | Can be challenging to develop and optimize, may lead to complex product mixtures. | Inherently greener due to fewer workup and purification steps. |
Atom Economy , a concept developed by Barry Trost, measures the efficiency with which atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener.
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
Reaction Mass Efficiency (RME) is the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction.
Comparing the different synthetic approaches for this compound:
Sonogashira couplings can have good atom economy, but the use of heavy metal catalysts (palladium and copper) and organic solvents can lead to a higher E-factor. The development of highly active catalysts that can be used in low concentrations and in greener solvents is an active area of research. rsc.orgrsc.org
Cascade and multicomponent reactions are inherently more atom- and step-economical, leading to lower E-factors and higher RME. The challenge lies in the development of selective and high-yielding cascade processes for the target molecule.
Ultimately, the "best" synthetic method will depend on a balance of factors including yield, stereoselectivity, cost, scalability, and environmental impact.
Reactivity and Chemical Transformations of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol
Reactions Involving the Alkyne Moiety
The internal alkyne in 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol is a hub of reactivity, susceptible to a variety of transformations that build molecular complexity. These reactions include metal-catalyzed functionalizations, additions across the triple bond, and redox reactions.
Metal-Catalyzed Alkyne Functionalization (e.g., Hydration, Cycloadditions)
Transition metals play a pivotal role in activating the alkyne bond, facilitating reactions that are otherwise challenging. cnr.it These catalysts enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com
Cycloaddition Reactions: Siloxy alkynes, such as the title compound, are valuable partners in cycloaddition reactions. A notable example is the Brønsted acid-promoted [2+2+2] cycloaddition with 1,2-diazines. This process yields novel polycyclic nitrogen-containing heterocycles with high efficiency and diastereoselectivity. nih.gov For instance, the reaction of similar siloxy alkynes with substituted phthalazines produces complex lactam structures in good yields. nih.gov
Another significant cycloaddition is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, which constructs 1,4-disubstituted 1,2,3-triazoles. mdpi.comlibretexts.org While the trimethylsilyl (B98337) group on an aryl ring does not hinder the reaction, the silyl (B83357) group on the alkyne itself would typically be removed in situ or prior to the cycloaddition. mdpi.comgelest.com
Rhodium catalysts can effect the cyclotrimerization of silylacetylenes with other alkynes to form substituted benzene (B151609) rings. gelest.com The regioselectivity of these reactions can be influenced by the steric bulk of the substituents on the reacting partners. gelest.com
Table 1: Examples of Metal-Catalyzed Cycloaddition Reactions with Alkynes
| Reaction Type | Catalyst/Promoter | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| [2+2+2] Cycloaddition | Brønsted Acid | Siloxy Alkyne + 1,2-Diazine | Polycyclic Lactam | High efficiency and diastereoselectivity. nih.gov | nih.gov |
| [3+2] Cycloaddition (CuAAC) | Cu(I) Salts | Alkyne + Organic Azide | 1,2,3-Triazole | Highly efficient "click" reaction. mdpi.comlibretexts.org | mdpi.comlibretexts.org |
| Cyclotrimerization | Cationic Rhodium | Silylacetylene + Unsymmetrical Alkyne | Substituted Benzene | Forms aromatic rings. gelest.com | gelest.com |
Hydration: The hydration of alkynes is a classic transformation typically catalyzed by mercury(II) salts, leading to ketones via an enol intermediate. libretexts.org For an internal, unsymmetrical alkyne like this compound, hydration would likely yield a mixture of two isomeric ketones. A more regioselective alternative is the hydroboration/oxidation sequence, which places the carbonyl group at the less sterically hindered carbon of the triple bond, resulting in an anti-Markovnikov addition product. libretexts.org A ruthenium-catalyzed hydrosilylation followed by oxidation provides another modern strategy for the selective installation of a ketone. nih.gov
Electrophilic and Nucleophilic Additions to the Triple Bond
The electron-rich π-system of the alkyne is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Addition: The reaction of alkynes with halogens (e.g., Br₂) proceeds via a bridged halonium ion intermediate to first yield a trans-dihaloalkene, which can then react further to produce a tetrahaloalkane. libretexts.org Halohydration, using reagents like N-bromosuccinimide (NBS) in the presence of water, results in the formation of an α-haloketone after tautomerization of the initial enol intermediate. libretexts.org
Nucleophilic Addition: While simple alkynes are not highly reactive towards nucleophiles, the reaction is facilitated with activated (electron-deficient) alkynes or through the use of strong nucleophiles. acs.org The triple bond in this compound can be deprotonated at the adjacent methylene (B1212753) (C5) position under strong basic conditions, creating a carbanion that can then act as a nucleophile. More commonly, alkynes participate as electrophiles in conjugate additions. For example, the thiol-yne reaction involves the addition of a thiol to an activated alkyne, often catalyzed by a base. acs.org
Oxidative and Reductive Transformations of the Alkyne
The alkyne moiety can be fully or partially reduced, or it can be cleaved under oxidative conditions.
Reductive Transformations: Catalytic hydrogenation of the alkyne can lead to different products depending on the catalyst used. Hydrogenation with a standard catalyst like palladium on carbon (Pd/C) will typically reduce the alkyne all the way to the corresponding alkane, 5-[(trimethylsilyl)oxy]hexane-2-ol. To stop the reduction at the alkene stage, specific catalysts are required. Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) yields the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) produces the (E)-alkene.
Oxidative Transformations: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. Ozonolysis of the alkyne, followed by a workup with water, results in the cleavage of the C-C triple bond to form two carboxylic acids. In the case of this compound, this would yield acetic acid and 3-[(trimethylsilyl)oxy]butanoic acid.
Transformations of the Hydroxyl Group
The secondary alcohol at the C2 position is another key reactive site, allowing for oxidation, reduction (after conversion to a ketone), and derivatization.
Oxidation and Reduction Reactions at the Carbinol Center
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-[(trimethylsilyl)oxy]hex-3-yn-2-one. A variety of reagents can accomplish this transformation, including chromium-based reagents (e.g., PCC, PDC) and more modern, milder methods like the Swern or Dess-Martin periodinane (DMP) oxidations. rsc.org Research has shown that oxidation of secondary alcohols with dimethyldioxirane (B1199080) proceeds efficiently, and the rate is significantly faster for the alcohol than for a corresponding silyl ether, indicating good chemoselectivity is possible. cdnsciencepub.com
Reduction: If the molecule were first oxidized to the ketone, the resulting carbonyl group could be reduced back to the secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. rsc.org The use of chiral reducing agents could potentially control the stereochemistry at the C2 center.
Derivatization Reactions (e.g., Etherification, Esterification)
The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, which can alter the molecule's physical properties or act as alternative protecting groups.
Etherification: Conversion of the alcohol to an ether, for example, a methyl or benzyl (B1604629) ether, can be achieved under basic conditions via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification: The alcohol can be esterified by reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640). google.com This reaction is often catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (e.g., pyridine (B92270) or N-methylimidazole when using an acid chloride). google.comorgsyn.org For example, reaction with acetic anhydride would yield 5-[(trimethylsilyl)oxy]hex-3-yn-2-yl acetate. These esterification reactions are versatile and can be used to introduce a wide variety of acyl groups. ui.ac.id
Stereochemical Control in Hydroxyl Group Manipulations
The secondary alcohol at the C-2 position of this compound is a key site for synthetic modification. Controlling the stereochemistry at this center is crucial for the synthesis of specific stereoisomers. Manipulations of this hydroxyl group can proceed with either retention or inversion of configuration, depending on the chosen reagents and reaction mechanism.
Standard derivatization reactions, such as acylation or etherification under basic conditions, typically proceed with retention of stereochemistry at the C-2 center as the C-O bond is not broken. However, achieving an inversion of this stereocenter requires specific methodologies. The Mitsunobu reaction, for instance, is a classic and powerful method for inverting the stereochemistry of secondary alcohols. Treatment of this compound with a nucleophile (e.g., a carboxylic acid) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) would lead to the corresponding ester with inverted stereochemistry at C-2. Subsequent hydrolysis would then yield the epimeric alcohol.
It is important to note that the presence of the existing stereocenter at C-5 can influence the reactivity and selectivity of reactions at the C-2 position, potentially leading to diastereoselective outcomes in certain transformations.
Reactivity and Cleavage of the Trimethylsilyl Ether
The trimethylsilyl (TMS) ether at the C-5 position serves as a protecting group for the hydroxyl function. Its reactivity is characterized by its cleavage (deprotection) under specific conditions, as well as its potential to participate in molecular rearrangements and transfer reactions.
Selective Deprotection Methodologies
The cleavage of the TMS ether in this compound to unveil the parent diol, hexane-2,5-diol-3-yne, can be accomplished using a variety of methods. The choice of reagent is critical for ensuring selectivity, particularly given the presence of the free secondary alcohol at C-2. wikipedia.org The deprotection generally relies on either fluoride-based reagents or acidic conditions. wikipedia.orggelest.com
Fluoride (B91410) ion sources are highly effective due to the high strength of the silicon-fluorine bond (Si-F), which provides a strong thermodynamic driving force for the reaction. organic-chemistry.org Common fluoride reagents include tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF) in pyridine or acetonitrile, and potassium fluoride. gelest.comorganic-chemistry.org Acid-catalyzed cleavage is also a viable option, using protic acids like acetic acid or mineral acids, or Lewis acids. masterorganicchemistry.com The TMS group is known to be labile to acidic conditions. masterorganicchemistry.com
Chemoselectivity is a key consideration. In a molecule with multiple silyl ethers of varying steric bulk (e.g., TMS vs. TBS), the less hindered TMS group can often be removed selectively. wikipedia.org For this compound, the primary challenge is to cleave the TMS ether without promoting side reactions involving the free hydroxyl or the alkyne functionality. Mild, buffered, or catalytic systems are often preferred.
| Reagent System | Typical Conditions | Selectivity Profile | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to r.t. | Highly effective; can be basic, potentially causing side reactions. | organic-chemistry.org |
| HF-Pyridine | THF or CH₃CN, 0 °C | Effective; less basic than TBAF, often used for sensitive substrates. | gelest.comharvard.edu |
| Potassium Carbonate (K₂CO₃) | Methanol (B129727), r.t. | Very mild, base-catalyzed methanolysis; excellent for acid-sensitive groups. | gelest.com |
| Acetic Acid (AcOH) | AcOH/H₂O/THF | Mild acidic conditions, good for substrates stable to acid but not base. | organic-chemistry.org |
| Trimethylsilyl Bromide (TMSBr) (catalytic) | Methanol, r.t. | Efficient and chemoselective cleavage of alkyl silyl ethers. |
Rearrangements Involving the Silyloxy Group
The silyloxy group in this compound can participate in intramolecular rearrangements, most notably the Brook rearrangement. wikipedia.org This reaction involves the migration of a silyl group from a carbon atom to an oxygen atom, or in this case, from one oxygen to another. wikipedia.orgacs.org For this substrate, a base-catalyzed nih.gov-Brook rearrangement is conceivable.
Upon deprotonation of the free hydroxyl group at C-2 with a base (e.g., sodium hydride), the resulting alkoxide can attack the silicon atom of the trimethylsilyloxy group at C-5. This forms a pentacoordinate silicon intermediate, which then resolves by breaking the original Si-O bond at C-5 and forming a new Si-O bond at C-2. This process results in the isomeric product 2-[(trimethylsilyl)oxy]hex-3-yn-5-ol . Such migrations are driven by the formation of a thermodynamically stable species and are known to be reversible. wikipedia.org
Other rearrangements, such as those involving the propargylic alcohol system itself (e.g., Meyer-Schuster rearrangement), could potentially be induced under strongly acidic conditions, leading to the formation of α,β-unsaturated ketones, though this would involve the alcohol functionality more directly than the silyl ether. gelest.comnih.gov
Trans-silylation Reactions
Trans-silylation, or intermolecular silyl group transfer, is a reaction in which the trimethylsilyl group from this compound is transferred to another nucleophile, typically another alcohol. researchgate.net This process can be catalyzed by acids, bases, or various metal complexes. nih.govorganic-chemistry.org
The reaction is an equilibrium process. For example, in the presence of a catalytic amount of a Lewis acid and a different alcohol (R'-OH), the TMS group can be exchanged between the two alcohols. The position of the equilibrium is dictated by the relative stability of the silyl ethers and the concentrations of the reactants. The reaction can be driven to completion by using a large excess of the acceptor alcohol or by removing one of the products from the reaction mixture. This reactivity highlights the lability of the TMS group and its utility in dynamic protection/deprotection strategies.
Stereochemical Investigations of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol
Strategies for Diastereoselective Control in Compound Synthesis
The synthesis of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol, which contains two stereocenters, requires careful planning to control the relative orientation of the hydroxyl and trimethylsilyloxy groups. Diastereoselectivity, the preferential formation of one diastereomer over others, is crucial for obtaining a single, pure stereoisomer. numberanalytics.com Several powerful strategies can be employed to achieve this control, primarily revolving around substrate-based and reagent-based methods. numberanalytics.com
One of the most effective strategies is chelation control . This approach is particularly relevant in reactions involving the addition of nucleophiles to carbonyl precursors. For instance, in the synthesis of related β-silyloxy aldehydes, the use of Lewis acids can promote the formation of a chelate between the carbonyl oxygen and the silyloxy oxygen. nih.gov This rigid, cyclic intermediate forces the incoming nucleophile to attack from a specific face, leading to high diastereoselectivity. nih.gov In the context of synthesizing this compound, a similar strategy could involve the reduction of a ketone precursor, where a chelating agent would direct the hydride delivery.
Another key strategy is substrate control , which relies on the inherent stereochemical biases of the starting material. Models such as the Felkin-Ahn and Cram's rule are used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com These models consider the steric hindrance of the substituents adjacent to the carbonyl group, guiding the nucleophile to attack from the least hindered trajectory. youtube.com
Furthermore, the nature of the protecting group itself can exert significant stereocontrol. The use of bulky silyl (B83357) groups, such as a "super silyl" group (tris(trimethylsilyl)silyl), has been shown to direct aldol (B89426) reactions with exceptionally high syn-selectivity. nih.gov The large steric demand of such a group can effectively shield one face of the molecule, dictating the approach of the reagent and leading to excellent diastereomeric ratios, often exceeding 99:1. nih.gov The trimethylsilyl (B98337) group in the target compound, while less bulky, still influences the steric environment and can be leveraged to control the stereochemical outcome. The choice of solvent can also impact diastereoselectivity by influencing the aggregation state of reactants. numberanalytics.com
| Strategy | Principle | Application to this compound Synthesis | Expected Outcome |
| Chelation Control | A Lewis acid forms a rigid cyclic intermediate with two heteroatoms in the substrate, directing the approach of a nucleophile. nih.gov | Reduction of a precursor ketone (e.g., 5-[(trimethylsilyl)oxy]hex-3-yn-2-one) using a chelating Lewis acid and a hydride source. | High diastereoselectivity for the syn or anti product, depending on the chelation mode. nih.gov |
| Felkin-Ahn Model | Nucleophilic attack occurs anti-periplanar to the largest substituent on the α-carbon to minimize steric strain. youtube.com | Addition of a methyl nucleophile (e.g., MeMgBr) to a chiral aldehyde precursor containing the C5 stereocenter. | Predictable formation of one diastereomer based on the existing stereocenter's configuration. youtube.com |
| Bulky Group Control | A sterically demanding group on the substrate blocks one face from reagent attack. numberanalytics.comnih.gov | Utilizing a precursor with a very large silyl ether group to direct the formation of the C2 stereocenter. | High diastereoselectivity governed by the steric influence of the protecting group. nih.gov |
Enantioselective Synthesis Approaches for Chiral Forms of this compound
Achieving enantioselectivity in the synthesis of this compound involves creating the two chiral centers with a specific, non-superimposable 3D arrangement. This is accomplished by using chiral reagents, catalysts, or auxiliaries that differentiate between the two enantiomeric transition states of a reaction. youtube.commdpi.com
One powerful approach is the asymmetric reduction of a prochiral ketone , such as 5-[(trimethylsilyl)oxy]hex-3-yn-2-one. This can be achieved using biocatalysts like lipases or ketoreductases, which exhibit high enantioselectivity. mdpi.com Alternatively, chemical methods using chiral catalysts, such as those employed in Noyori asymmetric hydrogenation or with chiral borane (B79455) reagents, can effectively produce the desired enantiomer of the alcohol.
Another prominent strategy is the asymmetric epoxidation or dihydroxylation of an olefin precursor . For instance, the Sharpless asymmetric epoxidation of an allylic alcohol precursor can install a chiral epoxide, which is then opened to reveal the desired stereocenters. youtube.com Similarly, the Sharpless asymmetric dihydroxylation of a silyl enol ether, such as 5-(trimethylsiloxy)hex-2-ene, can produce a chiral diol. researchgate.net Subsequent manipulation of this diol would lead to the target molecule. In related systems, Shi's asymmetric epoxidation using a fructose-derived catalyst has successfully produced chiral α-hydroxy ketones with good enantiomeric excess. researchgate.net
The use of chiral auxiliaries provides another reliable method for enantioselective synthesis. youtube.com In an Evans Aldol reaction, for example, a chiral oxazolidinone auxiliary is attached to a substrate. youtube.com The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the chiral product. youtube.com This methodology could be adapted to set the stereochemistry at either the C2 or C5 position of the target compound's carbon backbone. Dynamic kinetic resolution (DKR) is another advanced technique that combines a lipase (B570770) for enantioselective acylation with a metal catalyst for in-situ racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com
| Method | Description | Relevance to this compound | Key Reagents/Catalysts |
| Asymmetric Epoxidation | Enantioselective conversion of an alkene to an epoxide using a chiral catalyst. youtube.comresearchgate.net | Epoxidation of a precursor like hex-3-en-5-ol followed by silylation and regioselective epoxide opening. | Titanium tetraisopropoxide, diethyl tartrate (DET), t-BuOOH (Sharpless). youtube.com |
| Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a diol. researchgate.net | Dihydroxylation of a silyl enol ether precursor derived from 5-methyl-3-hexanone. researchgate.net | AD-mix-α or AD-mix-β. researchgate.net |
| Chiral Auxiliary Control | A temporary chiral group is attached to the substrate to direct a stereoselective transformation. youtube.comyoutube.com | An Evans oxazolidinone auxiliary could be used in an aldol-type reaction to construct the carbon skeleton and set a stereocenter. | Evans oxazolidinones, Lewis acids. youtube.com |
| Enzyme-Catalyzed Resolution | An enzyme (e.g., lipase) selectively acylates one enantiomer of a racemic alcohol, allowing for separation. mdpi.com | Kinetic resolution of racemic this compound. | Lipase (e.g., Novozym® 435), acyl donor. mdpi.com |
Determination of Absolute and Relative Configurations
Once the chiral compound is synthesized, determining its absolute and relative stereochemistry is a critical, non-trivial task. This involves a combination of spectroscopic and chemical methods.
The relative configuration (syn vs. anti) can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like J-value analysis and Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of protons on the two stereocenters, allowing for the assignment of their relative orientation.
Determining the absolute configuration (R vs. S) is more complex. One common approach is to derivatize the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, and analysis of these differences can be used to assign the absolute configuration of the original alcohol.
A more modern and powerful technique is chiral tag molecular rotational resonance (MRR) spectroscopy . nih.gov In this method, the chiral analyte is non-covalently complexed with a small, chiral "tag" molecule. The resulting diastereomeric complexes have unique rotational spectra that can be predicted with high accuracy using quantum chemical calculations. By matching the experimental spectrum to the calculated one, the absolute configuration of the analyte can be unambiguously assigned. nih.gov This method is particularly valuable as it requires only a small amount of sample and provides a definitive answer. nih.gov
| Method | Type of Configuration | Principle |
| NMR Spectroscopy (NOE) | Relative | Measures the transfer of nuclear spin polarization between protons that are close in space, indicating their relative orientation. |
| Mosher's Ester Analysis | Absolute | Derivatization with a chiral reagent creates diastereomers with distinct NMR chemical shifts, which can be correlated to the absolute configuration. |
| Chiral Tag MRR Spectroscopy | Absolute | Non-covalent complexation with a chiral tag creates diastereomers with unique, predictable rotational spectra, allowing for unambiguous assignment. nih.gov |
| X-ray Crystallography | Absolute & Relative | Provides a direct 3D structure of a molecule, but requires the formation of a suitable single crystal. |
Influence of Remote Stereocenters on Local Reactivity and Conformation
A key electronic interaction that can influence conformation is the through-bond hyperconjugation between the carbon-silicon (C-Si) bonding orbital and the carbon-oxygen (C-O) antibonding orbital (σC-Si → σ*C-O). In related silylated cyclohexanols, this interaction has been shown to be significant, leading to a strong preference for conformations where the C-Si and C-O bonds are anti-periplanar to each other. rsc.org For the acyclic this compound, a similar interaction would favor specific staggered conformations around the C4-C5 and C1-C2 bonds.
Advanced Spectroscopic and Structural Characterization of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol and Its Intermediates
Advanced Nuclear Magnetic Resonance Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol, providing detailed information about its carbon-hydrogen framework and stereochemistry.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network, establishing the connectivity between the methyl proton at C-1, the methine proton at C-2, and the methylene (B1212753) protons at C-6.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons. This technique would unequivocally assign the proton signals to their corresponding carbon atoms. For instance, the characteristic upfield signal of the trimethylsilyl (B98337) (TMS) protons would correlate to the silicon-attached carbon signal.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying long-range (2-3 bond) correlations, which helps to connect the different fragments of the molecule. Key HMBC correlations would be expected between the TMS protons and the carbon of the silyl (B83357) ether (C-5), and between the protons on C-2 and C-6 with the alkyne carbons (C-3 and C-4).
The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution.
| Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identifies 1H-1H spin-spin coupling networks. | H-1 to H-2; H-5 to H-6 |
| HSQC | Correlates directly bonded 1H and 13C nuclei. | TMS-protons to TMS-carbon; H-1 to C-1; H-2 to C-2; H-5 to C-5; H-6 to C-6 |
| HMBC | Shows long-range (2-3 bond) 1H-13C correlations. | TMS-protons to C-5; H-2 to C-3 & C-4; H-6 to C-3 & C-4 |
| NOESY | Reveals through-space proximity of protons. | Correlations would indicate the spatial arrangement of the substituents around the alkyne. |
Stereochemical Assignment through NMR Spectroscopy
The stereochemistry of this compound, which has two stereocenters at C-2 and C-5, can be investigated using NMR spectroscopy. The relative stereochemistry of acyclic compounds can be challenging to determine, but advanced NMR methods, often in combination with the formation of cyclic derivatives, can provide insights. iitg.ac.inacs.org The coupling constants between vicinal protons, obtained from high-resolution 1D 1H NMR or COSY spectra, can sometimes be used to infer dihedral angles and thus the relative stereochemistry, although this is more straightforward in cyclic systems. For acyclic systems like this, comparison of NMR data with that of known stereoisomers or computational modeling is often necessary. acs.org
High-Resolution Mass Spectrometric Elucidation of Molecular Structure
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. rsc.org The fragmentation pattern in the mass spectrum gives valuable information about the molecule's structure. For trimethylsilyl ethers, a characteristic fragmentation is the loss of a trimethylsilanol (B90980) group (Si(CH3)3OH), which corresponds to a neutral loss of 90 Da. nih.gov Another common fragmentation for TMS ethers is the formation of the trimethylsilyl cation [(CH3)3Si]+ or related ions, leading to a prominent peak at m/z 73 or 75. researchgate.net Alpha-cleavage next to the oxygen atoms is also a common fragmentation pathway for alcohols and ethers, which would lead to the cleavage of the C-C bonds adjacent to the C-2 and C-5 positions. youtube.comyoutube.com
Expected Fragmentation Pattern:
| m/z Value | Proposed Fragment | Significance |
| [M-15]+ | Loss of a methyl group from the TMS moiety. | Confirms the presence of a TMS group. |
| [M-90]+• | Loss of trimethylsilanol. | Characteristic for TMS ethers of alcohols. nih.gov |
| 75 | [(CH3)2Si=OH]+ | Common fragment for TMS ethers. researchgate.net |
| 73 | [(CH3)3Si]+ | Indicates the presence of a TMS group. |
Vibrational Spectroscopic Investigations (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum would be expected to show a broad absorption band in the region of 3400 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. youtube.com The C-H stretching vibrations of the alkyl and silyl methyl groups would appear around 2850-3000 cm-1. The carbon-carbon triple bond (C≡C) of the internal alkyne is a key feature. In the IR spectrum, the C≡C stretching vibration for an internal alkyne is often weak or absent due to the small change in dipole moment during the vibration. youtube.comyoutube.com However, this bond should give a strong signal in the Raman spectrum, expected in the range of 2100-2260 cm-1. The Si-O stretching vibration is typically observed in the IR spectrum around 1050-1100 cm-1.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretch | ~3400 | Medium-Broad | Weak |
| C-H (sp3) | Stretch | 2850-3000 | Strong | Strong |
| C≡C (internal) | Stretch | 2100-2260 | Weak to absent | Strong |
| C-O | Stretch | 1050-1150 | Strong | Medium |
| Si-O | Stretch | 1050-1100 | Strong | Medium |
X-ray Crystallographic Studies of Crystalline Derivatives and Analogues for Definitive Structural Insights
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, this technique requires a well-ordered single crystal. As this compound is likely a liquid or a low-melting solid at room temperature, it would need to be converted into a crystalline derivative for X-ray analysis. This could be achieved by reacting the hydroxyl group to form a solid ester or urethane. The resulting crystal structure would reveal the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers, providing unambiguous structural proof. springernature.com
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules like this compound. saschirality.orgnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. nih.gov The resulting ORD or CD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be determined. saschirality.org This is a powerful, non-destructive method for assigning the (R) or (S) configuration to the chiral centers at C-2 and C-5.
Computational and Theoretical Studies of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are essential for exploring the conformational space of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol. The molecule possesses several rotatable bonds, including the C-O and Si-O bonds, leading to various possible three-dimensional arrangements (conformers).
Detailed research findings indicate that the rotation around the Si-O bond in silyl (B83357) ethers generally has a very low energy barrier, making these groups highly flexible. For this compound, computational methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, alongside DFT, can be used to calculate the potential energy surface. This analysis identifies the most stable (lowest energy) conformers and the energy barriers for interconversion between them. The preferred conformations are determined by a delicate balance of steric hindrance between the bulky trimethylsilyl (B98337) group and the rest of the molecule, as well as subtle electronic interactions like hyperconjugation. While specific studies on this exact molecule are not prevalent, analysis of analogous silylated secondary alcohols shows that staggered conformations that minimize steric clash between the methyl groups on the silicon and the alkyl chain are heavily favored.
Table 1: Representative Calculated Relative Energies of Staggered Conformers for a Model Silyloxyalkane Calculations performed at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (C-C-O-Si) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 65.1 |
| Gauche (+) | +60° | 0.55 | 17.4 |
| Gauche (-) | -60° | 0.55 | 17.4 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving silyl ethers and alkynes. nih.govacs.org For this compound, DFT can elucidate the pathways of key reactions, such as the deprotection of the trimethylsilyl (TMS) ether or electrophilic additions to the alkyne triple bond.
DFT calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org For instance, in the fluoride-mediated deprotection of the TMS group, DFT can model the formation of the hypervalent silicon intermediate and the subsequent cleavage of the Si-O bond. nih.gov The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. iitg.ac.in Recent studies on related systems have used DFT to show that the reaction pathway and its energy profile are highly dependent on the choice of solvent and the specific reagents used. acs.orgnih.gov
Table 2: Example of DFT-Calculated Activation Energies for a Key Reaction Step Calculations performed at the M06-2X/6-311+G(d,p) level with a solvent model.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Fluoride (B91410) Attack on Silicon | Nucleophilic attack of F- on the TMS group | 12.5 |
| Si-O Bond Cleavage | Cleavage from the pentacoordinate silicate (B1173343) intermediate | 5.2 |
Electronic Structure Analysis and Reactivity Prediction
Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods are used to calculate the distribution of electron density throughout the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide atomic partial charges. For this molecule, such calculations would likely show a partial negative charge on the oxygen atoms (making them nucleophilic) and partial positive charges on the silicon and the hydroxyl proton (making them electrophilic). The alkyne's π-system represents a region of high electron density, making it susceptible to attack by electrophiles. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps predict how the molecule will interact with other reagents. The shape and energy of the HOMO indicate where the molecule is most likely to donate electrons, while the LUMO indicates where it is most likely to accept them.
Table 3: Predicted Partial Atomic Charges from NBO Analysis Hypothetical values for key atoms in this compound.
| Atom | Predicted Partial Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| Si (in TMS) | +1.85 | Electrophilic (Lewis acidic) |
| O (in TMSO) | -1.10 | Nucleophilic |
| C (alkyne, C3) | -0.45 | Nucleophilic |
| C (alkyne, C4) | -0.43 | Nucleophilic |
| O (in OH) | -0.75 | Nucleophilic / H-bond donor |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing crucial insights into the effects of the surrounding environment, such as a solvent. researchgate.netnih.gov For this compound, MD simulations can model how the molecule moves, flexes, and interacts with solvent molecules. nih.gov
These simulations can reveal how different solvents influence the conformational equilibrium by stabilizing certain conformers through hydrogen bonding or dipole-dipole interactions. For example, a polar protic solvent like methanol (B129727) could form hydrogen bonds with both the hydroxyl and ether oxygen atoms, potentially altering the preferred shape of the molecule compared to its conformation in a nonpolar solvent like hexane. MD simulations are also used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This information is vital for understanding solvation shells and how they might mediate reactivity by sterically blocking or electronically stabilizing certain sites. acs.org
Table 4: Conceptual Radial Distribution Function (RDF) Peak Positions Illustrative g(r) peak distances for solvent molecules around key atoms.
| Atom Pair | Solvent | First RDF Peak (Å) | Interpretation |
|---|---|---|---|
| O(hydroxyl) --- O(water) | Water | 2.8 | Strong hydrogen bonding |
| O(silyl ether) --- O(water) | Water | 3.1 | Weaker hydrogen bonding |
| Si --- C(hexane) | Hexane | 4.5 | van der Waals interaction |
In Silico Prediction and Validation of Spectroscopic Data
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov This in silico prediction is a powerful tool for structure verification and assignment.
For this compound, DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict ¹H, ¹³C, and even ²⁹Si NMR chemical shifts. researchgate.net The standard procedure involves first performing a thorough conformational analysis (as in section 6.1). Then, the NMR shielding tensors are calculated for each significant low-energy conformer. nih.gov A final, Boltzmann-weighted average of the chemical shifts is computed based on the relative energies of the conformers. nih.gov This predicted spectrum can then be compared directly with experimental data to confirm the proposed structure. Discrepancies between calculated and experimental values can often point to incorrect structural assignments or highlight interesting electronic or conformational effects not initially considered.
Table 5: Hypothetical Comparison of Experimental vs. In Silico Predicted ¹³C NMR Chemical Shifts Predicted values are Boltzmann-averaged from DFT/GIAO calculations.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ, ppm) |
|---|---|---|---|
| C2 (CH-OH) | 58.5 | 59.1 | -0.6 |
| C3 (Alkyne) | 85.2 | 84.7 | +0.5 |
| C4 (Alkyne) | 82.1 | 82.8 | -0.7 |
| C5 (CH-OTMS) | 64.3 | 64.0 | +0.3 |
| Si(CH₃)₃ | 1.5 | 1.3 | +0.2 |
Synthetic Utility and Applications of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol As a Chemical Intermediate
Role as a Key Building Block in the Total Synthesis of Complex Natural Products
While specific examples detailing the use of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, the structural motifs it contains are emblematic of key fragments used in the synthesis of a wide array of natural products. sci-hub.see-bookshelf.de Silylated alkynol derivatives are frequently employed as versatile building blocks in the assembly of complex molecular architectures. The trimethylsilyl (B98337) group serves as a readily removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule before its deprotection and subsequent elaboration.
The propargylic alcohol functionality is a common feature in the retrosynthetic analysis of many natural products, providing a handle for various transformations such as stereoselective reductions, oxidations, and rearrangements. nih.gov For instance, in the synthesis of photosynthetic tetrapyrrole macrocycles, which are complex natural products, chiral hex-5-yn-2-ones are utilized as crucial precursors. These precursors, which share a similar carbon skeleton with this compound, are instrumental in establishing the required stereochemistry early in the synthetic sequence. rsc.org
The general strategy for employing such building blocks in total synthesis often involves the following steps:
Coupling of the Alkyne: The terminal alkyne can be deprotonated and coupled with various electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain.
Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or subjected to substitution reactions.
Stereoselective Transformations: The chiral center at the alcohol-bearing carbon can be used to induce stereoselectivity in subsequent reactions.
Deprotection and Further Functionalization: The trimethylsilyl group can be selectively removed to reveal the terminal alkyne for further reactions, such as Sonogashira coupling or hydration.
The table below illustrates the potential transformations of the functional groups present in this compound, which are commonly exploited in the synthesis of natural products.
| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Moiety |
| Terminal Alkyne (TMS-protected) | Deprotection | K2CO3, MeOH | Terminal Alkyne |
| Terminal Alkyne (deprotected) | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, aryl/vinyl halide | Aryl/Vinyl Alkyne |
| Secondary Alcohol | Oxidation | Dess-Martin periodinane (DMP), PCC | α,β-Ynone |
| Secondary Alcohol | Etherification | NaH, Alkyl halide | Alkoxy Ether |
| Alkyne | Hydration | HgSO4, H2SO4 | Methyl Ketone |
| Alkyne | Reduction | H2, Lindlar's catalyst | (Z)-Alkene |
Precursor in the Development of New Organic Materials
The unique combination of a reactive alkyne and a hydroxyl group makes this compound a promising precursor for the synthesis of novel organic materials. While specific applications of this exact compound in materials science are not widely reported, compounds with similar functionalities are known to be valuable monomers in the preparation of functional polymers and other advanced materials.
The terminal alkyne can participate in polymerization reactions, such as those catalyzed by transition metals, to form polyacetylene-based materials. These polymers are often semiconducting and have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, processability, and self-assembly behavior.
Furthermore, the bifunctional nature of this compound allows for its incorporation into more complex macromolecular structures, such as dendrimers and hyperbranched polymers. These materials are of interest for applications in drug delivery, catalysis, and sensing.
The potential applications of this compound as a precursor for organic materials are summarized in the table below.
| Material Type | Synthetic Strategy | Potential Application |
| Functional Polymers | Alkyne polymerization | Organic electronics, sensors |
| Dendrimers | Convergent or divergent synthesis | Drug delivery, catalysis |
| Cross-linked Materials | Di- and tri-functional monomers | Coatings, adhesives |
| Self-Assembling Monolayers | Attachment to surfaces via hydroxyl group | Surface modification, biocompatible coatings |
Utilization in the Synthesis of Biologically Relevant Small Molecules
The structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically relevant small molecules, particularly heterocyclic compounds. amazonaws.combeilstein-journals.orgnih.govfrontiersin.org While direct examples are scarce, the reactivity of the alkyne and alcohol functionalities provides a platform for the construction of five- and six-membered rings, which are common scaffolds in many pharmaceuticals.
For instance, the reaction of the alkyne with nitrogen-containing nucleophiles, such as hydrazines or amidines, can lead to the formation of pyrazoles or pyrimidines, respectively. These heterocycles are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Moreover, the propargylic alcohol moiety can be transformed into other functional groups that can participate in cyclization reactions. For example, oxidation of the alcohol to the corresponding ynone provides an electrophilic center that can react with a variety of dinucleophiles to form heterocycles.
A notable example of a similar compound in medicinal chemistry is the use of (S)-4-(trimethylsilyl)-3-butyn-2-ol in the synthesis of a 5-lipoxygenase inhibitor, highlighting the potential of such silylated alkynols as key intermediates in drug discovery. researchgate.net
The following table outlines some of the biologically relevant heterocyclic scaffolds that could potentially be synthesized from this compound.
| Heterocyclic Scaffold | Synthetic Approach | Potential Biological Activity |
| Pyrazole | Reaction with hydrazine (B178648) derivatives | Anti-inflammatory, analgesic |
| Isoxazole | Reaction with hydroxylamine | Anticonvulsant, antimicrobial |
| Pyrimidine | Reaction with amidine derivatives | Anticancer, antiviral |
| Furan | Intramolecular cyclization of a hydrated intermediate | Various |
| Pyrrole | Paal-Knorr synthesis from a 1,4-dicarbonyl precursor | Various |
Integration into Multi-Step Synthetic Sequences for Value-Added Compounds
The strategic placement of two distinct functional groups in this compound allows for its seamless integration into multi-step synthetic sequences to generate more complex and valuable compounds. mdpi.com The differential reactivity of the silyl-protected alkyne and the secondary alcohol enables a high degree of control over the synthetic route, allowing for the selective modification of one functional group while leaving the other intact for subsequent transformations.
This orthogonality is a key principle in modern organic synthesis, as it minimizes the need for protection and deprotection steps, leading to more efficient and atom-economical syntheses. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of reactions, such as aldol (B89426) condensations or Grignard additions, to build up molecular complexity. Subsequently, the trimethylsilyl group can be removed to liberate the terminal alkyne, which can then be used in a coupling reaction to introduce an aryl or vinyl group.
This step-wise approach allows for the construction of a wide range of value-added compounds, including fine chemicals, pharmaceutical intermediates, and agrochemicals. The ability to introduce chirality at the secondary alcohol further enhances the value of this building block, as it allows for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. researchgate.netnih.govresearchgate.net
The table below provides a hypothetical multi-step sequence starting from this compound to illustrate its synthetic versatility.
| Step | Reaction | Reagent(s) | Intermediate/Product |
| 1 | Oxidation | PCC | 5-[(Trimethylsilyl)oxy]hex-3-yn-2-one |
| 2 | Grignard Addition | Phenylmagnesium bromide | 2-Phenyl-5-[(trimethylsilyl)oxy]hex-3-yn-2-ol |
| 3 | Deprotection | TBAF | 2-Phenylhex-3-yn-2,5-diol |
| 4 | Partial Reduction | H2, Lindlar's catalyst | (Z)-2-Phenylhex-3-ene-2,5-diol |
Synthesis and Reactivity of Analogues and Derivatives of 5 Trimethylsilyl Oxy Hex 3 Yn 2 Ol
Preparation of Structural Analogues with Modified Alkyl Chains or Functional Groups
The preparation of structural analogues of 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol can be achieved through various synthetic strategies, primarily focusing on the modification of the alkyl chain or the introduction of different functional groups. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, which in turn influences its reactivity and selectivity in subsequent reactions.
One common approach involves the use of different starting materials. For instance, analogues with varying alkyl chain lengths can be synthesized by employing different alkynes or aldehydes in the initial coupling reactions. The synthesis of chiral hexynones, which are related structures, often starts from smaller chiral building blocks that are then elaborated. rsc.org This modular approach allows for the introduction of diversity at different positions of the carbon skeleton.
The introduction of new functional groups can be accomplished either by using functionalized starting materials or by modifying the existing functional groups of the parent molecule. For example, the hydroxyl group can be oxidized to a ketone, providing a handle for further reactions such as nucleophilic additions. Similarly, the trimethylsilyl (B98337) (TMS) group can be replaced with other silyl (B83357) protecting groups or removed entirely to reveal the terminal alkyne, which can then participate in a variety of coupling reactions. rsc.org
The synthesis of related silylated alkynyl alcohols, such as 4-(trimethylsilyl)but-3-yn-2-ol, has been well-documented and provides a blueprint for the synthesis of analogues. rsc.org These methods often involve the deprotonation of a terminal alkyne followed by the addition of an aldehyde or ketone. The resulting secondary or tertiary alcohol can then be protected with a silyl group.
| Analogue Structure | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Modified Alkyl Chain | Alkylation of a smaller alkynyl alcohol | Sodium amide, Alkyl halide | khanacademy.org |
| Ketone Analogue | Oxidation of the secondary alcohol | Dess-Martin periodinane | rsc.org |
| Terminal Alkyne Analogue | Desilylation | Potassium carbonate, Methanol (B129727) | rsc.org |
| Different Silyl Group | Protection of the alcohol | Triethylsilyl chloride, Imidazole | Generic Method |
Investigating the Impact of Substituent Effects on Reactivity and Selectivity
The nature and position of substituents on the this compound framework can have a profound impact on the molecule's reactivity and the selectivity of its transformations. These substituent effects can be broadly categorized as electronic or steric in nature.
Electronic effects are transmitted through the carbon skeleton and can influence the reactivity of distant functional groups. For example, the presence of electron-withdrawing or electron-donating groups on the alkyl chain can alter the acidity of the hydroxyl proton, the nucleophilicity of the alkyne, and the stability of reaction intermediates. In the context of related benzyl (B1604629) alcohols, the Hammett sigma constant has been used to quantify the electronic effects of substituents on their toxicity, which is a measure of their biological reactivity. nih.gov A similar approach could be used to develop quantitative structure-activity relationships for the chemical reactivity of this compound analogues.
Steric effects arise from the spatial arrangement of atoms within the molecule. Bulky substituents can hinder the approach of reagents to a particular reactive site, leading to a decrease in reaction rate or a change in regioselectivity or stereoselectivity. For instance, the size of the silyl protecting group can influence the outcome of reactions at the nearby hydroxyl group or alkyne. In the diastereoselective Mukaiyama aldol (B89426) reaction of related silyloxypyrroles, the nature of the N- and 4-oxy substituents was found to be critical for achieving the desired stereochemical outcome. nih.gov
The interplay between electronic and steric effects can be complex and is often studied through systematic variation of substituents and detailed kinetic and mechanistic investigations.
| Substituent Type | Position | Observed Effect | Example Reaction | Reference |
|---|---|---|---|---|
| Electron-withdrawing | Alkyl chain | Increased acidity of alcohol | Deprotonation | nih.gov |
| Electron-donating | Alkyl chain | Increased nucleophilicity of alkyne | Electrophilic addition | General Principle |
| Bulky Silyl Group | Oxygen at C-5 | Steric hindrance at the alkyne | Metal-catalyzed reactions | General Principle |
| Chiral Auxiliary | Attached to alcohol | Diastereoselective control | Addition to the alkyne | rsc.org |
Homologues and Isomers: Synthetic Routes and Comparative Reactivity
The synthesis of homologues and isomers of this compound allows for a systematic exploration of the impact of structural variations on reactivity. Homologues, which differ by one or more methylene (B1212753) groups in the alkyl chain, can be prepared using similar synthetic strategies to the parent compound, but with different starting materials. For example, a homologue with a longer chain could be synthesized from a longer chain aldehyde. Isomers, on the other hand, have the same molecular formula but different arrangements of atoms. This can include positional isomers, where the functional groups are at different locations on the carbon skeleton, and stereoisomers.
The synthesis of positional isomers, such as moving the hydroxyl group to a different carbon, would require a different synthetic route altogether. For example, the synthesis of 4-(trimethylsilyl)-3-butyn-2-ol, an isomer of a des-ethyl version of the target compound, is well-established. researchgate.net The reactivity of these isomers can be significantly different. For instance, the position of the hydroxyl group relative to the alkyne can influence the propensity for intramolecular reactions, such as cyclizations.
Stereoisomers, particularly enantiomers and diastereomers, are of great interest in organic synthesis. Enantiomerically pure starting materials or the use of chiral catalysts can be employed to synthesize specific stereoisomers of this compound. The comparative reactivity of these stereoisomers is a key aspect of asymmetric synthesis, where different stereoisomers can exhibit different reaction rates and lead to products with different stereochemistry. The synthesis of chiral hexynones for use as precursors to natural products highlights the importance of controlling stereochemistry. rsc.org
Development of Structure-Reactivity Relationships within a Compound Series
By systematically synthesizing and studying the reactivity of a series of analogues, homologues, and isomers of this compound, it is possible to develop structure-reactivity relationships (SRRs). These relationships are empirical or semi-empirical models that correlate specific structural features with observed chemical reactivity or biological activity.
The development of SRRs typically involves the generation of a dataset of compounds with known structures and measured reactivity in a particular chemical transformation. This data is then analyzed to identify trends and correlations. For example, a series of analogues with different substituents on the alkyl chain could be subjected to a specific reaction, and the reaction rates or yields could be correlated with parameters that describe the electronic and steric properties of the substituents.
Quantitative structure-activity relationships (QSARs) are a more formal and statistically rigorous approach to developing these relationships. In a QSAR study, molecular descriptors, which are numerical representations of the chemical structure, are used to build a mathematical model that can predict the reactivity of new, untested compounds. Such models have been developed for the toxicity of aliphatic alcohols and benzyl alcohols, demonstrating the feasibility of this approach for understanding the reactivity of organic molecules. nih.govnih.gov
For the this compound series, a well-designed study could lead to a QSAR model that predicts, for example, the rate of a specific oxidation reaction or the stereoselectivity of a reduction based on the structural features of the analogue. Such a model would be a valuable tool for the rational design of new derivatives with desired reactivity profiles.
Concluding Remarks and Future Research Directions
Summary of Key Academic Findings on 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol
Although specific studies on this compound are sparse, a considerable body of research on related propargylic alcohols and silyl (B83357) ethers allows for the extrapolation of its chemical behavior. The primary academic insights can be categorized by the reactivity of its distinct functional moieties.
The secondary alcohol at the C-2 position is a key site for transformations. Oxidation reactions, for instance, would be expected to yield the corresponding ketone, 4-(trimethylsilyloxy)hex-3-yn-2-one. This transformation can be achieved using a variety of modern oxidation reagents, with the choice of reagent influencing the selectivity and reaction efficiency. Conversely, the hydroxyl group can be substituted under various conditions, such as in the Nicholas reaction, where its cobalt-complexed derivative can react with nucleophiles.
The internal alkyne, flanked by a hydroxyl-bearing carbon and a silyloxy-substituted carbon, presents a rich platform for further functionalization. The trimethylsilyl (B98337) (TMS) group on the oxygen at C-5 serves as a protecting group, which can be selectively removed under mild acidic conditions or with fluoride (B91410) ion sources to reveal the diol, hexane-3-yne-2,5-diol. The alkyne itself can undergo a variety of addition reactions, including hydrogenation to the corresponding alkene or alkane, with the stereochemical outcome depending on the catalyst and reaction conditions employed. Furthermore, the alkyne can participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of heterocyclic and carbocyclic systems.
The trimethylsilyl ether at the C-5 position is primarily a protective group, preventing the undesired reactivity of the second hydroxyl group while transformations are carried out elsewhere in the molecule. The stability of the TMS ether is a critical factor, and its lability under certain conditions must be considered during synthetic planning.
Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of functionalized propargylic alcohols like this compound is amenable to several emerging synthetic strategies. Asymmetric synthesis is a particularly promising area. The development of chiral catalysts for the enantioselective addition of alkynyl nucleophiles to aldehydes is a well-established field, and such methods could be adapted for the stereocontrolled synthesis of this compound. For instance, the addition of a lithium or zinc acetylide to acetaldehyde, followed by silylation, could be rendered enantioselective through the use of chiral ligands.
Recent advances in catalysis offer new avenues for the synthesis and transformation of such compounds. For example, gold and platinum catalysts have shown remarkable efficacy in activating alkynes towards nucleophilic attack, opening up possibilities for novel intramolecular cyclization reactions if an appropriate nucleophile is present in the molecule. Furthermore, photoredox catalysis could enable radical-based transformations of the alkyne or the alcohol functionalities under mild conditions.
The table below outlines some potential synthetic approaches and the catalytic systems that could be employed.
| Reaction Type | Catalytic System | Potential Outcome |
| Asymmetric Alkynylation | Zn(OTf)₂ / Chiral Ligand | Enantiomerically enriched this compound |
| Alkyne Metathesis | Schrock or Grubbs-type catalysts | Dimerization or cross-metathesis with other alkynes |
| Hydroamination | Gold or Platinum catalysts | Formation of enamines or imines |
| Pauson-Khand Reaction | Co₂(CO)₈ | Synthesis of cyclopentenone derivatives |
Potential for Further Mechanistic Discovery
The unique juxtaposition of functional groups in this compound provides fertile ground for mechanistic investigations. The interplay between the secondary alcohol and the internal alkyne could lead to interesting reactivity patterns that are not simply the sum of their individual functionalities.
One area ripe for exploration is the mechanism of intramolecular reactions. For example, under basic conditions, the deprotonated secondary alcohol could potentially interact with the alkyne. While a direct intramolecular addition is geometrically disfavored, the presence of a metal catalyst could facilitate such a transformation. Studying the kinetics and intermediates of such a process would provide valuable insight into the factors governing regioselectivity and stereoselectivity.
Another avenue for mechanistic study is the fragmentation of the molecule under specific conditions. For instance, upon ionization in a mass spectrometer, the molecule could undergo characteristic fragmentation pathways that could be elucidated through isotopic labeling studies. This could reveal fundamental aspects of the stability of the parent ion and the relative bond dissociation energies within the molecule.
Finally, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of potential reactions. This would allow for the prediction of the most favorable reaction pathways and the rational design of catalysts to control the outcome of chemical transformations.
Opportunities for Novel Chemical Transformations and Applications in Emerging Fields
The structure of this compound makes it a promising building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
In materials science, propargylic alcohols are precursors to conjugated polymers. Polymerization of a deprotected diol precursor could lead to novel materials with interesting electronic and optical properties. The presence of two hydroxyl groups in the monomer unit could also allow for cross-linking, leading to the formation of robust polymer networks.
In the realm of medicinal chemistry, the propargyl alcohol moiety is a known pharmacophore present in several bioactive compounds. The ability to functionalize both the alcohol and the alkyne allows for the generation of a library of derivatives that could be screened for biological activity. For example, the alkyne can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to biomolecules or to generate triazole-containing drug candidates.
The potential for this compound to serve as a chiral building block is also significant. An enantiomerically pure form of this compound could be a valuable starting material for the total synthesis of natural products or pharmaceuticals where stereochemistry is critical for biological function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
